REACTION_CXSMILES
|
Br[C:2]1[S:6][CH:5]=[N:4][CH:3]=1.[CH:7]([N:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1)([CH3:9])[CH3:8]>[Br-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.[OH-].[K+].CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C.C1(C)C=CC=CC=1>[CH:7]([N:10]1[CH2:15][CH2:14][N:13]([C:2]2[S:6][CH:5]=[N:4][CH:3]=2)[CH2:12][CH2:11]1)([CH3:9])[CH3:8] |f:2.3,4.5,^1:41,47|
|
Name
|
|
Quantity
|
359 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CN=CS1
|
Name
|
|
Quantity
|
330 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1CCNCC1
|
Name
|
|
Quantity
|
15 mg
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C
|
Name
|
|
Quantity
|
22 mg
|
Type
|
catalyst
|
Smiles
|
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[OH-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled down
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
CONCENTRATION
|
Details
|
The organic layers were concentrated
|
Type
|
CUSTOM
|
Details
|
purified via Combiflash (0-20% MeOH/Ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1CCN(CC1)C1=CN=CS1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |